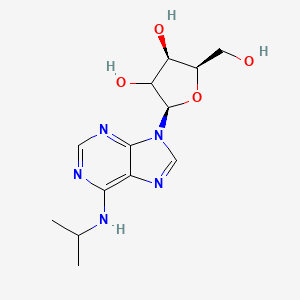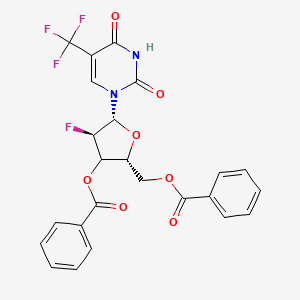
Carbonic anhydrase inhibitor 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitor 14 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .
Méthodes De Préparation
The synthesis of carbonic anhydrase inhibitor 14 involves several steps. The synthetic routes typically include the reaction of sulfonamide derivatives with various reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Carbonic anhydrase inhibitor 14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Carbonic anhydrase inhibitor 14 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and the role of metalloenzymes in various biochemical processes.
Biology: It helps in understanding the physiological and pathological roles of carbonic anhydrase enzymes in different organisms.
Medicine: It is used in the development of drugs for the treatment of glaucoma, epilepsy, and other conditions.
Industry: It is used in the development of industrial processes that require the regulation of pH and carbon dioxide levels
Mécanisme D'action
The mechanism of action of carbonic anhydrase inhibitor 14 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound reduces the production of bicarbonate and protons, leading to a decrease in the activity of the enzyme. This inhibition affects various physiological processes, including the regulation of pH and carbon dioxide levels in tissues .
Comparaison Avec Des Composés Similaires
Carbonic anhydrase inhibitor 14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Acetazolamide: Used primarily for the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer elimination half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients
Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of carbonic anhydrase inhibitors.
Propriétés
Formule moléculaire |
C18H17N7O2S |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
4-[[6-amino-2-(4-methylphenyl)-5H-imidazo[1,2-b]pyrazol-7-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H17N7O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16(17(19)24-25)23-22-13-6-8-14(9-7-13)28(20,26)27/h2-10,24H,19H2,1H3,(H2,20,26,27) |
Clé InChI |
UJZBKARAXRSVOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


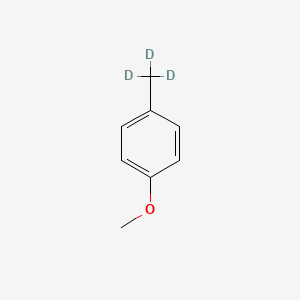
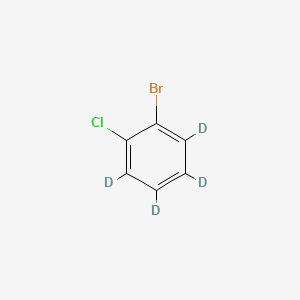
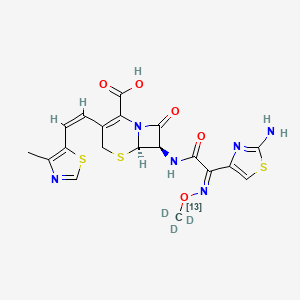



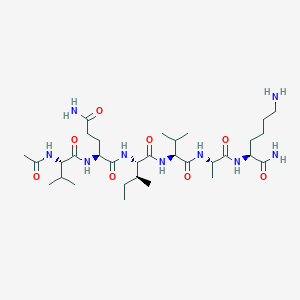
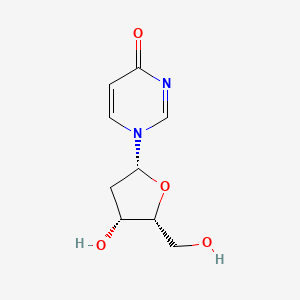
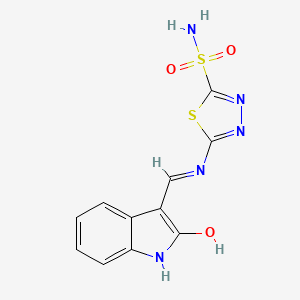

![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
